molecular formula C15H23N3O B2389041 N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)butyramide CAS No. 2309214-17-1

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)butyramide

Cat. No.: B2389041
CAS No.: 2309214-17-1
M. Wt: 261.369
InChI Key: DJQVSYYYDDBJKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)butyramide: is a chemical compound that features a pyrazole ring substituted with cyclopropyl groups. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrazole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, indole derivatives, which share some structural similarities with pyrazole, have been found to undergo electrophilic substitution due to excessive π-electrons delocalization . This interaction can lead to changes in the cellular environment and influence various biological activities.

Biochemical Pathways

Related compounds such as indole derivatives have been found to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . These effects can lead to downstream changes in cellular processes and responses.

Pharmacokinetics

A compound with a similar structure was found to have very high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization . These properties can significantly impact the bioavailability of the compound.

Result of Action

It can be inferred from related compounds that its action could lead to a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of similar compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the cyclization of appropriate precursors under controlled conditions, often using catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)butyramide can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)butyramide is unique due to its specific substitution pattern and the presence of the butyramide group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O/c1-2-3-15(19)16-8-9-18-14(12-6-7-12)10-13(17-18)11-4-5-11/h10-12H,2-9H2,1H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQVSYYYDDBJKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCCN1C(=CC(=N1)C2CC2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.